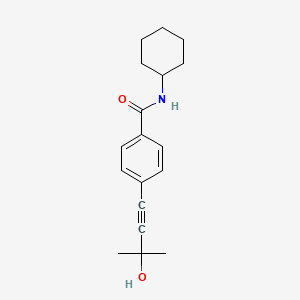
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide, also known as EOIHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. For instance, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases. Furthermore, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has several advantages for lab experiments. For instance, this compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. For instance, this compound is relatively insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound has been shown to possess some cytotoxicity, which can limit its potential therapeutic applications.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential therapeutic applications of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide. For instance, future studies can investigate the efficacy of this compound in animal models of other inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies can investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Furthermore, future studies can investigate the mechanisms by which this compound exerts its anti-microbial properties and identify potential targets for the development of new anti-microbial agents.
Synthesemethoden
The synthesis of N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 4-hydroxybenzohydrazide with ethyl acetoacetate to form 4-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazinyl benzoic acid. This intermediate is then treated with acetic anhydride to form this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that this compound possesses anti-inflammatory properties and can effectively reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-microbial properties and can effectively inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-14-6-4-3-5-13(14)15(17(20)23)18-19-16(22)11-7-9-12(21)10-8-11/h3-10,21,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGCSRHZCJDLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)



![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)